Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate typically involves the esterification of 4-(5-nitro-2-pyridinyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions to form the corresponding carboxylic acid.
Oxidation: The pyridine ring can be oxidized under strong oxidative conditions to form pyridine N-oxide derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydroxide ions, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate can be compared with other similar compounds, such as:
Methyl 4-(2-pyridinyl)benzenecarboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.
Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Methyl 4-(5-nitro-3-pyridinyl)benzenecarboxylate: Has the nitro group in a different position on the pyridine ring, affecting its reactivity and interactions.
Properties
IUPAC Name |
methyl 4-(5-nitropyridin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)10-4-2-9(3-5-10)12-7-6-11(8-14-12)15(17)18/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRFJUHQTAZVKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377181 |
Source
|
Record name | Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223127-51-3 |
Source
|
Record name | Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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